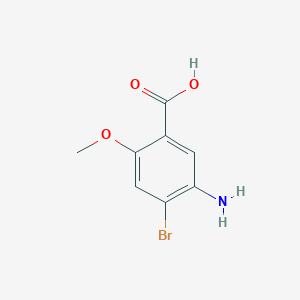
(5S)-5-(trimethylsilyloxymethyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-5-(trimethylsilyloxymethyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a trimethylsilyloxymethyl group attached to the pyrrolidin-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-(trimethylsilyloxymethyl)pyrrolidin-2-one typically involves the reaction of pyrrolidin-2-one with trimethylsilyloxymethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(5S)-5-(trimethylsilyloxymethyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trimethylsilyloxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
(5S)-5-(trimethylsilyloxymethyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological processes and as a potential drug candidate.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5S)-5-(trimethylsilyloxymethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The trimethylsilyloxymethyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(5S)-5-(hydroxymethyl)pyrrolidin-2-one: Similar structure but with a hydroxymethyl group instead of a trimethylsilyloxymethyl group.
(5S)-5-(methoxymethyl)pyrrolidin-2-one: Contains a methoxymethyl group.
(5S)-5-(ethoxymethyl)pyrrolidin-2-one: Contains an ethoxymethyl group.
Uniqueness
(5S)-5-(trimethylsilyloxymethyl)pyrrolidin-2-one is unique due to the presence of the trimethylsilyloxymethyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in synthetic chemistry and various research applications.
Properties
Molecular Formula |
C8H17NO2Si |
|---|---|
Molecular Weight |
187.31 g/mol |
IUPAC Name |
5-(trimethylsilyloxymethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H17NO2Si/c1-12(2,3)11-6-7-4-5-8(10)9-7/h7H,4-6H2,1-3H3,(H,9,10) |
InChI Key |
PLQDUGRTOMASNL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OCC1CCC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



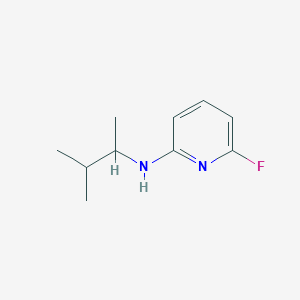
![1-[4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12100632.png)
![5-hexyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B12100635.png)
![3-[2-(3,4-Dimethoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-ol](/img/structure/B12100639.png)

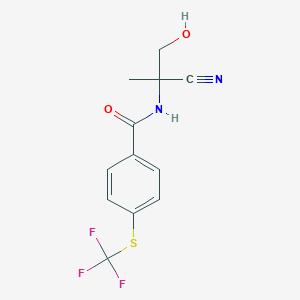
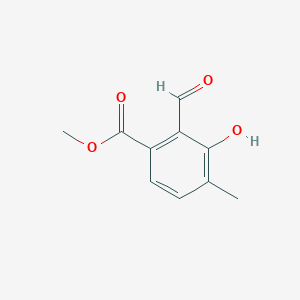

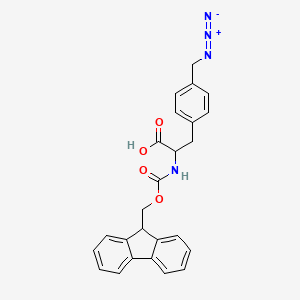
![5a,5b,8,8,11a,13b-Hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene](/img/structure/B12100697.png)

